3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide is a compound classified within the azetidine family, characterized by a four-membered nitrogen-containing heterocyclic structure. The inclusion of a thiophene ring, a five-membered aromatic ring containing sulfur, contributes unique chemical properties to this compound. Its molecular formula is , and it has been identified with the CAS number 2310206-32-5.
This compound is of interest in various scientific fields, including chemistry, biology, and materials science. It serves as a valuable building block for synthesizing more complex molecules and has potential applications in drug discovery due to its biological activity.
The synthesis of 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves several key steps:
The synthesis may utilize techniques such as continuous flow reactors to enhance yield and purity while adhering to green chemistry principles. Advanced purification methods are also essential to ensure the quality of the final product.
The molecular structure of 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide can be represented as follows:
This structure includes a methoxy group attached to the azetidine ring and a thiophene moiety, which influences its reactivity and interaction with biological targets .
The compound's molecular weight is approximately 196.26 g/mol, making it relatively lightweight for a heterocyclic compound. The presence of nitrogen and sulfur atoms in its structure indicates potential for diverse chemical reactivity.
3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide can participate in various chemical reactions:
These reactions may require specific catalysts or conditions (e.g., temperature, solvent) to achieve desired outcomes efficiently. For example, oxidation reactions often utilize oxidizing agents like hydrogen peroxide or peracids.
The mechanism of action for 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide is not fully elucidated but is believed to involve interactions at specific biological targets due to its unique structural features. The presence of both nitrogen and sulfur atoms allows for potential binding sites in biological systems, which may lead to various pharmacological effects.
Research indicates that compounds with similar structures often exhibit activities such as enzyme inhibition or receptor modulation. Further studies are necessary to clarify the exact pathways through which this compound exerts its effects on biological systems.
3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide is typically characterized by:
The chemical properties include:
3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide has several scientific applications:
3-Methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide represents an advanced heterocyclic scaffold in modern drug discovery, merging the conformational advantages of azetidine with the pharmacophoric potential of thiophene. This compound exemplifies strategic molecular design aimed at optimizing ligand-receptor interactions while addressing inherent limitations of traditional amide-containing therapeutics. Its emergence coincides with medicinal chemistry's focused exploration of strained four-membered rings and sulfur-containing heterocycles to enhance binding affinity, metabolic stability, and target specificity. The deliberate incorporation of the methoxy group at the azetidine 3-position introduces stereoelectronic modulation capabilities, while the thiophene-2-yl moiety delivers distinctive electronic character and potential for π-stacking interactions. This molecular architecture positions it as a promising candidate for targeting challenging biological pathways, particularly in oncology, where precision degradation of disease-relevant proteins offers therapeutic advantages over conventional inhibition strategies [5].
3-Methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide belongs to the azetidine carboxamide chemical class, characterized by a four-membered saturated nitrogen ring (azetidine) connected via a carbonyl group to an aromatic or heteroaromatic amine. The azetidine ring exhibits significant ring strain (approximately 26 kcal/mol), imparting conformational rigidity that enhances binding selectivity compared to larger cyclic amines. The methoxy substituent at the 3-position adopts a pseudo-equatorial orientation, influencing the compound's dipole moment (estimated Δμ = 1.2-1.5 D versus unsubstituted analogs) and creating a hydrogen bond acceptor site. The thiophene-2-yl group provides isosteric equivalence to substituted phenyl rings but with distinct electronic properties—the sulfur atom's polarizability enhances interactions with aromatic residues in target proteins through sulfur-π and dipole-stabilized contacts [8].
The carboxamide linker (-N-C(O)-) serves as a critical bioisosteric element, strategically positioned to mimic peptide bonds while resisting proteolytic cleavage. Bioisosteric replacement of traditional amide bonds represents a cornerstone of modern medicinal chemistry to overcome pharmacokinetic limitations. As demonstrated in Table 1, various heterocyclic and modified functional groups serve as amide bioisosteres, each offering distinct advantages:
Table 1: Bioisosteric Replacements for Amide Bonds with Relevance to Azetidine Carboxamide Design
Bioisostere Type | Structural Motif | Advantages | Limitations |
---|---|---|---|
Classical Amide | -C(O)NH- | Optimal H-bonding capacity | Metabolic instability (protease cleavage) |
1,2,3-Triazole | -N=N-N- (1,4-disubstituted) | Metabolic stability, click chemistry synthesis | Reduced H-bond acceptance capacity |
Oxadiazole | Five-membered ring (O, N) | Enhanced metabolic stability, aromatic character | Potential for off-target interactions |
Reverse Amide | -NHC(O)- | Altered dipole, resistance to proteases | Suboptimal spatial orientation |
Azetidine Carboxamide | Azetidine-N-C(O)- | Conformational restraint, ring strain-enhanced reactivity, balanced lipophilicity | Synthetic complexity |
The azetidine carboxamide moiety in 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide functions as a conformationally constrained amide bioisostere. The azetidine's puckered structure restricts the carboxamide bond's rotational freedom, reducing the entropic penalty upon target binding. Additionally, the ring strain weakens the adjacent C-N bond, potentially facilitating target-specific covalent interactions under certain conditions. This bioisosteric approach preserves hydrogen-bonding capabilities (amide carbonyl: acceptor; azetidine N-H: donor) while significantly enhancing metabolic stability compared to linear amides, as evidenced by reduced susceptibility to liver microsomal degradation in preclinical models (t₁/₂ extension > 3-fold) [2] [5].
The thiophene moiety acts as a phenyl bioisostere with superior characteristics: its electron-rich system facilitates stronger π-stacking interactions with aromatic amino acid residues (e.g., Phe404 in ERα), while the sulfur atom serves as a weak hydrogen bond acceptor and participates in sulfur-oxygen interactions (S···O=C) with backbone carbonyls. These interactions contribute to binding affinity enhancements of approximately 1.5-2.0 kcal/mol compared to phenyl analogs in molecular dynamics simulations [8].
Azetidine carboxamides demonstrate significant potential in modulating estrogen receptor alpha (ERα) degradation pathways, offering a novel therapeutic approach for hormone-dependent cancers. 3-Methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide and structurally related compounds function through a unique molecular mechanism that promotes selective ERα downregulation rather than conventional receptor antagonism. This occurs through:
Ubiquitin-Proteasome System (UPS) Recruitment: The compound facilitates the formation of a ternary complex between ERα and E3 ubiquitin ligases (primarily CHIP and MDM2), catalyzing the transfer of polyubiquitin chains to specific ERα lysine residues (notably Lys302 and Lys303). This ubiquitination serves as the degradation signal for the 26S proteasome. Biochemical studies using fluorescence polarization assays reveal a 15-fold increase in ubiquitin transfer efficiency compared to classical SERMs (selective estrogen receptor modulators) when azetidine carboxamides are co-administered with E2 ligase components [7].
Helix 12 Repositioning: Molecular docking studies indicate that 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide binds to the ERα ligand-binding domain (LBD) in a manner that displaces Helix 12 from its agonist position. This disruption prevents coactivator recruitment (particularly SRC-3 and AIB1) while stabilizing a conformation that exposes normally buried hydrophobic degrons. The methoxy group forms a critical hydrogen bond with His524, while the azetidine nitrogen maintains a water-mediated contact with Asp351—interactions essential for the destabilizing conformational change. Thiophene π-stacking with Phe404 further stabilizes this inactive orientation [6].
Co-Regulator Protein Dysregulation: Proteomic analysis of ERα complexes after azetidine carboxamide treatment reveals diminished association with stabilizing co-chaperones (Hsp90, p23) and enhanced recruitment of destabilizing factors (Bag-1, CHIP). This co-regulator shift reduces ERα's half-life from >5 hours to approximately 45 minutes in MCF-7 breast cancer cells, as determined by cycloheximide chase assays .
The structural advantages of the azetidine carboxamide scaffold in ERα degradation include:
3-Methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide demonstrates compelling therapeutic potential for estrogen receptor-positive (ER+) breast cancer, particularly in contexts of acquired endocrine resistance. Its efficacy stems from dual mechanisms:
Table 2: Resistance Mechanisms to Azetidine Carboxamide ERα Degraders and Potential Countermeasures
Resistance Mechanism | Molecular Consequences | Therapeutic Counter-strategy |
---|---|---|
Upregulation of Proteasome Subunits | Increased ERα half-life despite ubiquitination | Co-administration with proteasome inhibitors (bortezomib) |
E3 Ligase Inactivation | Failure of ERα ubiquitination | Switch to CRBN-recruiting degraders (PROTAC analogs) |
Activating ERα Mutations (Y537S, D538G) | Altered LBD conformation reducing compound binding | Higher dosing regimens or covalent azetidine analogs |
JAK-STAT Pathway Hyperactivation | Bypass of ERα dependence through IL-6 signaling | Combination with JAK inhibitors (ruxolitinib) |
BCL-2 Overexpression | Enhanced cancer cell survival despite ERα loss | Co-treatment with venetoclax |
Despite its promising profile, resistance to 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide can emerge through several biological adaptations:
Emerging strategies to overcome resistance include rational combination therapies:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3